molecular formula C5H8FNO2 B3166759 (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 913820-71-0

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B3166759
CAS No.: 913820-71-0
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C5H8FNO2 and its molecular weight is 133.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Paramagnetic Amino Acid TOAC in Peptide Studies

Schreier et al. (2012) reviewed the use of the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) in peptide studies. TOAC's rigid cyclic structure, when incorporated into peptides, allows for detailed analysis of backbone dynamics and secondary structure using various spectroscopic techniques, including EPR, X-ray crystallography, and NMR. This has led to significant insights into peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, highlighting TOAC's value in probing the structure and dynamics of bioactive peptides Schreier et al., Biophysical Reviews, 2012.

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbes used in fermentation processes. The study highlights the dual role of carboxylic acids as both desired products in biorenewable chemical production and as inhibitors that can impair microbial growth and productivity. Understanding these effects is crucial for engineering more robust microbial strains for industrial applications Jarboe et al., Frontiers in Microbiology, 2013.

Fluorinated Alternatives to Long-Chain Carboxylic Acids

Wang et al. (2013) reviewed the transition to fluorinated alternatives for long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), focusing on their environmental impact, persistence, and human exposure. Despite limited data, the study calls for more research to evaluate the safety of these alternatives and identifies significant gaps in knowledge that must be addressed Wang et al., Environment International, 2013.

Stereochemistry and Pharmacological Profile Improvement

Veinberg et al. (2015) discussed the importance of stereochemistry in the pharmacological profile of phenylpiracetam and its derivatives. The study showcases how the configuration of stereocenters in molecules can significantly affect their biological properties, including activity and selectivity. This highlights the critical role of stereochemistry in drug design and the development of more effective therapeutic agents Veinberg et al., Chemistry of Heterocyclic Compounds, 2015.

Properties

IUPAC Name

(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
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(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid
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(2R,4R)-4-fluoropyrrolidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.